An In-depth Technical Guide to 4-Ethylbenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Ethylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzamide is a chemical compound belonging to the class of organic compounds known as benzamides. These are characterized by a benzene ring substituted with a carboxamide group. The presence of an ethyl group at the para position of the benzene ring distinguishes 4-Ethylbenzamide and influences its physicochemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 4-Ethylbenzamide, intended to be a valuable resource for professionals in research and drug development.
Part 1: Molecular Structure and Spectroscopic Profile
The structural integrity and purity of a compound are paramount in any scientific application. This section details the molecular structure of 4-Ethylbenzamide and the expected outcomes from various spectroscopic analyses, which are crucial for its identification and characterization.
Molecular Structure
4-Ethylbenzamide has the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its structure consists of a central benzene ring, a carboxamide group (-CONH₂), and an ethyl group (-CH₂CH₃) at the para position (position 4) relative to the amide group.
Molecular Structure of 4-Ethylbenzamide
Caption: 2D representation of the 4-Ethylbenzamide molecule.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of 4-Ethylbenzamide. Below are the expected spectral data based on its structure.
Table 1: Key Spectroscopic Data for 4-Ethylbenzamide
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (AA'BB' system), ethyl group protons (quartet and triplet), and amide protons (broad singlet).[1][3] |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), and ethyl group carbons. |
| FT-IR | N-H stretching of the primary amide, C=O stretching of the amide, and C-H stretching of the aromatic and alkyl groups.[1] |
| Mass Spectrometry (MS) | A molecular ion peak (M+) and characteristic fragmentation patterns.[1] |
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a typical ¹H NMR spectrum of 4-Ethylbenzamide (in a solvent like DMSO-d₆), one would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂) of the ethyl group.[3] The aromatic protons would likely appear as two doublets (an AA'BB' system) due to the para-substitution. The two amide protons (-NH₂) would typically appear as a broad singlet, which is exchangeable with D₂O.[3]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This would include the carbonyl carbon of the amide group, the four distinct aromatic carbons (two substituted and two unsubstituted), and the two carbons of the ethyl group.
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Ethylbenzamide is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.[4][5]
-
C=O stretching: A strong absorption band around 1630-1690 cm⁻¹ for the amide carbonyl group.[4][5]
-
Aromatic C-H stretching: Bands just above 3000 cm⁻¹.[6]
-
Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.[6]
1.2.3. Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 4-Ethylbenzamide would exhibit a molecular ion peak at m/z = 149.[1] The fragmentation pattern would likely involve the loss of the amide group and cleavage at the ethyl group, leading to characteristic fragment ions.[7][8]
Part 2: Synthesis and Reactivity
A robust and reproducible synthesis protocol is crucial for obtaining high-purity 4-Ethylbenzamide for research and development purposes. This section outlines a common synthetic route and discusses the compound's general reactivity.
Synthesis of 4-Ethylbenzamide
A common and effective method for the synthesis of 4-Ethylbenzamide is a two-step process starting from 4-ethylbenzoic acid.
Synthetic Workflow for 4-Ethylbenzamide
Caption: A two-step synthesis of 4-Ethylbenzamide from 4-ethylbenzoic acid.
Step 1: Synthesis of 4-Ethylbenzoyl Chloride
The first step involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved by reacting 4-ethylbenzoic acid with thionyl chloride (SOCl₂).[9]
-
Experimental Protocol:
-
To a stirred solution of 4-ethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add an excess of thionyl chloride at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can be purified by distillation.
-
Step 2: Synthesis of 4-Ethylbenzamide
The second step is the amidation of 4-ethylbenzoyl chloride using ammonia.[10][11][12]
-
Experimental Protocol:
-
Dissolve the purified 4-ethylbenzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
A white precipitate of 4-Ethylbenzamide and ammonium chloride will form.
-
After the addition is complete, stir the mixture for an additional period to ensure complete reaction.
-
Isolate the crude product by filtration.
-
Purify the 4-Ethylbenzamide by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to remove the ammonium chloride byproduct.
-
Reactivity
The reactivity of 4-Ethylbenzamide is primarily dictated by the amide functional group. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to yield 4-ethylbenzoic acid and ammonia. The amide nitrogen is not significantly basic due to the delocalization of its lone pair of electrons into the carbonyl group. The aromatic ring can undergo electrophilic substitution reactions, with the ethyl and amide groups influencing the position of substitution.
Part 3: Physical and Chemical Properties
The physical and chemical properties of 4-Ethylbenzamide are important for its handling, storage, and application.
Table 2: Physical and Chemical Properties of 4-Ethylbenzamide
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 33695-58-8 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly found for 4-Ethylbenzamide. Related benzamides have a wide range of melting points. Experimental determination is recommended.[13][14][15] | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[16][17][18][19] | |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Part 4: Safety and Handling
4-Ethylbenzamide is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 4-Ethylbenzamide. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and facilitating the effective use of this compound in their work. The provided synthetic protocols and expected analytical data will aid in the preparation and characterization of 4-Ethylbenzamide, ensuring its quality and suitability for various applications.
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